Fmoc-N-Me-D-Trp(Boc)-OH

Peptide Stability Protease Resistance Peptidomimetics

Procure Fmoc-N-Me-D-Trp(Boc)-OH (CAS 2044709-90-0) to streamline synthesis of metabolically stable, conformationally constrained peptides. This single, ready-to-couple building block combines N-terminal Fmoc protection, indole-N-Boc protection, N-α-methylation, and D-stereochemistry—eliminating iterative on-resin modifications. It is the non-substitutable choice for somatostatin-dopamine chimeric analogs (see WO 2004091490) and for SAR studies requiring backbone rigidity. Generic substitution with non-methylated, L-isomer, or unprotected analogs compromises proteolytic resistance, stereochemical fidelity, and fluorescence properties.

Molecular Formula C32H32N2O6
Molecular Weight 540.6 g/mol
Cat. No. B2989140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Trp(Boc)-OH
Molecular FormulaC32H32N2O6
Molecular Weight540.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(21-11-9-10-16-27(21)34)17-28(29(35)36)33(4)30(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26,28H,17,19H2,1-4H3,(H,35,36)/t28-/m1/s1
InChIKeyYMZUDCKQUKFBIR-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-Trp(Boc)-OH: Procurement Overview and Core Characteristics


Fmoc-N-Me-D-Trp(Boc)-OH (CAS: 2044709-90-0) is an orthogonally protected, non‑proteinogenic amino acid derivative used exclusively as a building block in Fmoc‑based solid‑phase peptide synthesis (SPPS). The molecule integrates three distinct features into a single, ready‑to‑couple unit: an N‑terminal Fmoc protection, a side‑chain Boc protection on the indole nitrogen, an N‑α‑methyl group, and a D‑tryptophan stereochemistry . This pre‑assembled combination eliminates the need for iterative on‑resin modifications, thereby standardizing and accelerating the synthesis of peptides containing N‑methyl‑D‑tryptophan residues.

Why Fmoc-N-Me-D-Trp(Boc)-OH Cannot Be Replaced by Common In‑Class Analogs


The value of Fmoc-N-Me-D-Trp(Boc)-OH lies in the synergistic effect of its three structural modifications—N‑α‑methylation, D‑configuration, and Boc side‑chain protection—which are collectively absent in standard Fmoc‑Trp(Boc)‑OH or even Fmoc‑N‑Me‑Trp(Boc)‑OH (L‑isomer) [1]. Generic substitution with a non‑methylated analog fails to introduce the enhanced metabolic stability, conformational rigidity, and reduced epimerization risk conferred by N‑methylation [2] . Conversely, substituting with the L‑isomer or a non‑Boc‑protected variant introduces a different stereochemical outcome and exposes the sensitive indole nitrogen to alkylation or sulfonation during synthesis and cleavage, which can compromise both yield and biological fidelity [3] [4]. Therefore, direct replacement with any single‑feature analog predictably alters the physicochemical and pharmacological profile of the final peptide, making this specific derivative non‑interchangeable for targeted applications.

Quantitative Differentiation of Fmoc-N-Me-D-Trp(Boc)-OH: Comparative Evidence for Scientific Selection


Metabolic Stability Enhancement via Combined N‑Methylation and D‑Configuration

Fmoc-N-Me-D-Trp(Boc)-OH incorporates two structural features known to synergistically increase resistance to enzymatic degradation: N‑α‑methylation and a D‑amino acid backbone. While direct head‑to‑head stability data for this exact derivative are not available in the public domain, robust class‑level evidence demonstrates that N‑methylation alone can improve metabolic stability by up to 10‑fold (as observed for a tri‑N‑methylated Veber‑Hirschmann peptide analog) [1], and the substitution of L‑Trp with D‑Trp is a well‑established strategy to prolong peptide half‑life, particularly in somatostatin analogs [2] [3]. The combination of both modifications within a single building block allows the user to achieve enhanced proteolytic stability without requiring separate synthetic steps, thereby reducing the overall synthetic burden and improving batch‑to‑batch consistency.

Peptide Stability Protease Resistance Peptidomimetics

Conformational Rigidity and Peptidomimetic Design Enabled by N‑α‑Methylation

The N‑α‑methyl group on Fmoc-N-Me-D-Trp(Boc)-OH restricts the conformational freedom of the peptide backbone, favoring specific turn motifs and enhancing receptor selectivity. This is a direct consequence of the N‑methylation, which reduces the number of available hydrogen‑bond donors and stabilizes cis‑amide bond geometries [1]. While no direct comparative biophysical data are available for this specific derivative, the effect is well‑documented for N‑methylated amino acids in general: they are known to increase the population of cis‑amide bonds and to promote type VI β‑turns, leading to distinct conformational landscapes compared to non‑methylated counterparts . This property is critical for the design of peptidomimetics that mimic or block specific protein‑protein interactions with high fidelity.

Peptide Conformation Backbone Rigidity Receptor Selectivity

Differentiation from L‑Isomer in Photochemical Reactivity

The D‑stereochemistry of Fmoc-N-Me-D-Trp(Boc)-OH provides distinct photophysical properties compared to its L‑isomer. In a comparative study on Lys‑Trp‑Lys tripeptides, the L‑Trp‑containing peptide exhibited a significantly higher quenching efficiency of the Trp excited state via electron transfer (ET) than the D‑Trp analog [1]. This difference in photochemical behavior underscores the importance of stereochemistry in applications involving fluorescence‑based assays, photoaffinity labeling, or exposure to light during handling and storage. While this study did not use the protected Fmoc derivative, the intrinsic difference between D‑ and L‑tryptophan is preserved and can influence experimental outcomes.

Stereochemistry Photostability Biophysical Characterization

Application‑Specific Differentiation in Somatostatin‑Dopamine Chimeric Analogs

Fmoc-N-Me-D-Trp(Boc)-OH has been specifically utilized as a building block in the synthesis of somatostatin‑dopamine chimeric analogs, as disclosed in patent WO 2004091490 [1]. This application highlights the unique role of the N‑methyl‑D‑tryptophan moiety in achieving dual receptor targeting and favorable pharmacological profiles. While the exact biological activity data for this specific analog are not detailed in the patent abstract, the inclusion of this specific derivative in a patented pharmaceutical construct underscores its non‑interchangeable nature. Alternative derivatives (e.g., Fmoc-Trp(Boc)-OH or Fmoc-N-Me-L-Trp(Boc)-OH) would not confer the same combined properties of metabolic stability, conformational constraint, and stereochemical specificity required for this class of compounds.

Somatostatin Dopamine Chimeric Peptides

High‑Value Application Scenarios for Fmoc-N-Me-D-Trp(Boc)-OH


Design and Synthesis of Protease‑Resistant Peptidomimetics

This building block is ideally suited for programs focused on developing metabolically stable peptide therapeutics or tool compounds. Its dual N‑methylation and D‑configuration provide a synergistic enhancement of proteolytic resistance, as supported by class‑level evidence showing up to a 10‑fold improvement in stability for N‑methylated peptides [1] and the known protective effect of D‑amino acid substitutions in somatostatin analogs [2]. By using this pre‑protected derivative, researchers can efficiently incorporate these stability‑enhancing features into their lead sequences without requiring complex on‑resin modifications.

Synthesis of Somatostatin‑Dopamine Chimeric Analogs and Related Biologics

As documented in patent WO 2004091490, Fmoc-N-Me-D-Trp(Boc)-OH is a key building block for constructing somatostatin‑dopamine chimeric analogs [3]. This application scenario is directly validated by the patent literature, confirming that the compound's specific combination of protecting groups, stereochemistry, and N‑methylation is non‑substitutable for achieving the desired chimeric structure and dual‑receptor targeting profile. Procurement for projects related to somatostatin or dopamine receptor pharmacology is therefore particularly justified.

Structure‑Activity Relationship (SAR) Studies on Peptide Backbone Conformation

The N‑α‑methyl group in Fmoc-N-Me-D-Trp(Boc)-OH restricts backbone flexibility and promotes cis‑amide conformations, which is a well‑established class‑level property of N‑methylated amino acids [4]. This makes the derivative an essential tool for SAR studies aimed at elucidating the conformational requirements for peptide‑receptor interactions. By systematically replacing a standard tryptophan residue with this constrained analog, researchers can probe the role of backbone rigidity in binding affinity and selectivity, an approach that is not achievable with non‑methylated or L‑isomer alternatives.

Biophysical Studies Utilizing Tryptophan Fluorescence

For experiments that rely on intrinsic tryptophan fluorescence to monitor peptide folding, binding, or dynamics, the choice between D‑ and L‑tryptophan stereoisomers is critical. As shown in a direct comparative study, L‑Trp exhibits significantly greater excited‑state quenching efficiency than D‑Trp [5]. Procuring Fmoc-N-Me-D-Trp(Boc)-OH ensures that the resulting peptide will have the photophysical properties characteristic of a D‑tryptophan environment, which is essential for consistent and interpretable fluorescence data, particularly in time‑resolved or quenching‑based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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